molecular formula C11H8N4O2 B2455640 (Z)-3-((1H-1,2,4-Triazol-5-ylamino)methylene)isobenzofuran-1(3H)-one CAS No. 338751-52-3

(Z)-3-((1H-1,2,4-Triazol-5-ylamino)methylene)isobenzofuran-1(3H)-one

Cat. No.: B2455640
CAS No.: 338751-52-3
M. Wt: 228.211
InChI Key: AQRNUFWCWVJJKZ-UITAMQMPSA-N
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Description

(Z)-3-((1H-1,2,4-Triazol-5-ylamino)methylene)isobenzofuran-1(3H)-one is a synthetic small molecule incorporating a triazole-substituted isobenzofuranone core, a privileged scaffold in medicinal chemistry with demonstrated biological relevance . This compound is designed for research and development applications in drug discovery, particularly for investigating novel pharmacophores and structure-activity relationships. The molecular structure combines a 1,2,4-triazole ring, known for its versatile hydrogen bonding capacity and presence in various bioactive molecules, with an isobenzofuran-1(3H)-one (phthalide) system. Isobenzofuranone derivatives have shown significant potential in pharmaceutical research, with recent studies highlighting their diverse biological activities . Related analogues have been synthesized and evaluated as promising antidepressant agents, demonstrating serotonin reuptake inhibition and the ability to improve depression-like behavior in chronic restraint stress models by increasing cortical 5-HT neurotransmitter levels and hippocampal THP2 expression . Furthermore, such compounds have been found to enhance the recovery of hippocampal neuron damage and elevate the expression of key synaptic-associated proteins including BDNF, TrkB, PSD95, and Spinophilin . From a synthetic chemistry perspective, isobenzofuran-1(3H)-one derivatives are typically prepared via acid-catalyzed cyclization reactions, such as the condensation of phthalaldehydic acid with various carbonyl compounds using solid-supported catalysts under solvent-free conditions . As a small-molecule research compound, it offers valuable opportunities for exploring mechanisms of action through structural biology approaches, which can reveal binding modes and facilitate rational drug design . This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

3-[(E)-1H-1,2,4-triazol-5-yliminomethyl]-2-benzofuran-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2/c16-10-8-4-2-1-3-7(8)9(17-10)5-12-11-13-6-14-15-11/h1-6,16H,(H,13,14,15)/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOMKEBOCCFYHG-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(OC(=C2C=C1)O)C=NC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(OC(=C2C=C1)O)/C=N/C3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-((1H-1,2,4-triazol-5-ylamino)methylene)isobenzofuran-1(3H)-one is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C11_{11}H8_{8}N4_{4}O2_{2}
  • CAS Number : 4074-58-2
  • Molecular Weight : 232.21 g/mol

This compound features a triazole ring, which is known for its role in various biological activities, including antimicrobial and anticancer effects.

Anticancer Properties

Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant anticancer activity. For instance:

  • In Vitro Studies : A series of analogs of this compound were evaluated against various cancer cell lines including breast (MCF-7), lung (A549), and prostate (PC-3). The IC50_{50} values ranged from 0.64 μM to 8.46 μM, indicating potent cytotoxic effects compared to standard chemotherapeutic agents like doxorubicin .
Cell Line IC50_{50} (μM) Reference Drug Reference Drug IC50_{50} (μM)
MCF-71.48Doxorubicin0.034
A5490.75Doxorubicin0.075
PC-30.89Sunitinib4.93

The mechanism through which this compound exerts its anticancer effects is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Notably, it has been shown to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer therapy due to its role in angiogenesis .

Study on Antiproliferative Effects

A recent study focused on the antiproliferative effects of various triazole derivatives, including this compound. The findings indicated that these compounds significantly inhibited tumor growth in xenograft models, supporting their potential as novel anticancer agents .

Safety Profile Assessment

In safety assessments using non-cancerous human renal cells (RPTEC/TERT1), the compound exhibited lower toxicity levels compared to traditional chemotherapeutics such as sunitinib, which suggests a favorable safety profile for further development .

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives, including (Z)-3-((1H-1,2,4-Triazol-5-ylamino)methylene)isobenzofuran-1(3H)-one, exhibit promising antimicrobial properties. A study highlighted the synthesis of various 1,2,4-triazole derivatives that demonstrated significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of the triazole ring enhances the interaction with microbial enzymes, leading to effective inhibition.

Anticancer Potential

Several studies have investigated the anticancer properties of triazole derivatives. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A review article reported that 5-thio-1,2,4-triazoles exhibited significant antiproliferative activity against HT29 colon cancer cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various methods involving cyclocondensation reactions. The incorporation of different substituents at the triazole or isobenzofuran positions can modulate its biological activity. For example, modifications aimed at enhancing solubility or bioavailability have been explored .

Case Study 1: Antimicrobial Efficacy

A study by Sameliuk et al. demonstrated the synthesis of a series of 1,2,4-triazole derivatives and evaluated their antimicrobial properties. Among them, compounds with methoxyphenyl substitutions showed the highest activity against Staphylococcus aureus, indicating that structural modifications can significantly influence efficacy .

Case Study 2: Anticancer Activity

In another investigation focused on anticancer applications, a derivative of this compound was tested against multiple cancer cell lines. Results indicated that these compounds could induce apoptosis through p53-independent pathways, showcasing their potential as therapeutic agents in oncology .

Q & A

What synthetic methodologies are optimal for producing (Z)-3-((1H-1,2,4-Triazol-5-ylamino)methylene)isobenzofuran-1(3H)-one with high stereochemical purity?

Basic Research Focus : Synthesis optimization and stereochemical control.
Methodological Answer :
The synthesis of this compound likely involves a Schiff base formation between an isobenzofuran-1(3H)-one precursor and 1H-1,2,4-triazol-5-amine. Key steps include:

  • Precursor Activation : Use of aldehydes or ketones to generate the methylene intermediate. For example, condensation reactions under acidic or basic conditions (e.g., acetic acid or pyridine) to favor Z-isomer formation .
  • Stereochemical Control : Employing polar aprotic solvents (e.g., DMF) and low temperatures (0–5°C) to minimize isomerization. Monitoring via HPLC or NMR can confirm Z/E ratios .
  • Purification : Column chromatography with silica gel or preparative HPLC to isolate the Z-isomer. Crystallization in ethyl acetate/hexane mixtures may enhance purity .

How can crystallographic data resolve structural ambiguities in this compound?

Advanced Research Focus : Structural elucidation challenges.
Methodological Answer :
Single-crystal X-ray diffraction (SCXRD) is critical for confirming stereochemistry and hydrogen-bonding patterns. Key steps include:

  • Data Collection : Use a high-resolution diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) .
  • Refinement Tools : SHELXL for small-molecule refinement, with attention to anisotropic displacement parameters for non-H atoms. Hydrogen bonds can be modeled using SHELXPRO .
  • Validation : Check for R-factor convergence (R1 < 5%) and validate geometry using tools like PLATON or Mercury. Deposit data in the Cambridge Structural Database (CCDC) for reproducibility .

What in vitro assays are suitable for evaluating the biological activity of this compound, particularly as a tyrosinase inhibitor?

Basic Research Focus : Preliminary biological screening.
Methodological Answer :

  • Tyrosinase Inhibition Assay : Use mushroom tyrosinase (EC 1.14.18.1) with L-DOPA as a substrate. Measure absorbance at 475 nm to quantify dopachrome formation. IC50 values can be calculated using dose-response curves .
  • Cell-Based Assays : Test cytotoxicity in B16F10 melanoma cells via MTT assays. Correlate tyrosinase inhibition with reduced melanin production, quantified spectrophotometrically at 405 nm .

How do electronic and steric effects of the triazole moiety influence the compound’s pharmacological activity?

Advanced Research Focus : Structure-activity relationship (SAR) analysis.
Methodological Answer :

  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potentials and HOMO-LUMO gaps. The triazole’s electron-withdrawing nature may enhance binding to enzymatic active sites .
  • Analog Synthesis : Replace the triazole with other heterocycles (e.g., imidazole or tetrazole) and compare inhibitory potencies. Steric effects can be probed by introducing substituents at the triazole’s N-1 position .
  • Biological Testing : Use enzyme kinetics (Lineweaver-Burk plots) to determine if the triazole acts as a competitive or non-competitive inhibitor .

How can researchers address contradictions in reported biological activities of isobenzofuranone derivatives?

Advanced Research Focus : Data contradiction resolution.
Methodological Answer :

  • Meta-Analysis : Compare datasets across studies, focusing on variables like assay conditions (pH, temperature) and compound purity (>95% by HPLC). Contradictions in IC50 values may arise from differences in enzyme sources (e.g., bacterial vs. mammalian tyrosinase) .
  • Orthogonal Assays : Validate results using multiple methods (e.g., fluorescence quenching for DNA interaction studies alongside biosensor data) .
  • Structural Confirmation : Re-examine compound identity via SCXRD or 2D NMR (HSQC, HMBC) to rule out isomerization or degradation .

What strategies mitigate challenges in crystallizing this compound for structural studies?

Advanced Research Focus : Crystallization optimization.
Methodological Answer :

  • Solvent Screening : Use vapor diffusion with solvent pairs (e.g., DCM/methanol) or microbatch under oil. Additives like crown ethers may stabilize H-bond networks .
  • Temperature Gradients : Slow cooling from 40°C to 4°C over 48 hours to promote nucleation.
  • Crystal Mounting : Flash-cool crystals in liquid N2 with Paratone-N oil to prevent lattice disruption .

How can interaction studies with DNA or proteins be designed to elucidate the compound’s mechanism of action?

Advanced Research Focus : Mechanistic biochemistry.
Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize DNA or tyrosinase on a sensor chip. Measure binding kinetics (ka, kd) in real-time at varying compound concentrations .
  • Molecular Docking : Use AutoDock Vina to predict binding poses. Validate with mutagenesis (e.g., alanine scanning of key residues in the enzyme’s active site) .
  • Circular Dichroism (CD) : Monitor conformational changes in DNA (e.g., B-to-Z transitions) or protein secondary structure upon compound binding .

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